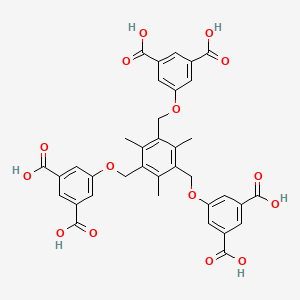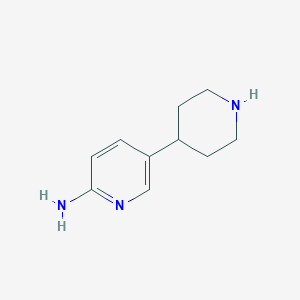
5-(Piperidin-4-YL)pyridin-2-amine
描述
5-(Piperidin-4-YL)pyridin-2-amine: is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and pyridine moieties makes it a versatile scaffold for the development of various therapeutic agents .
作用机制
Target of Action
5-(Piperidin-4-YL)pyridin-2-amine is a compound that targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein can lead to various types of cancer .
Mode of Action
Piperidine derivatives, which include this compound, are known to exhibit a wide variety of biological activities . They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives have been shown to affect a variety of pathways related to their therapeutic applications .
Pharmacokinetics
Piperidine derivatives are known to be widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . This suggests that they may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have been shown to have a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The properties of piperidine derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .
生化分析
Biochemical Properties
Piperidine derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved.
Cellular Effects
Piperidine derivatives have been shown to exhibit a range of effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-4-YL)pyridin-2-amine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched piperidines .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include hydrogenation, cyclization, and amination reactions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production .
化学反应分析
Types of Reactions: 5-(Piperidin-4-YL)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated piperidine derivatives .
科学研究应用
Chemistry: In chemistry, 5-(Piperidin-4-YL)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are being explored for their potential use in treating various diseases, including cancer and neurological disorders .
Industry: Industrially, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .
相似化合物的比较
Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Uniqueness: 5-(Piperidin-4-YL)pyridin-2-amine is unique due to its dual piperidine and pyridine structure, which provides a versatile scaffold for drug development. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
5-piperidin-4-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZYZVMUWFTMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



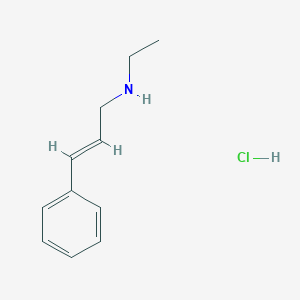
![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/structure/B3086485.png)

![[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride](/img/structure/B3086496.png)
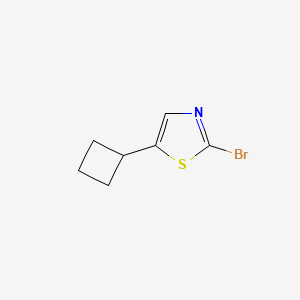
![Imidazo[1,2-a]pyrazin-6-amine](/img/structure/B3086519.png)
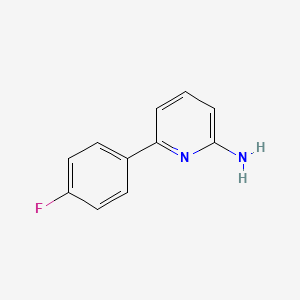
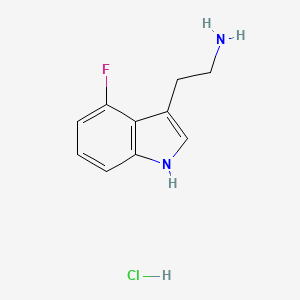
![6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3086539.png)
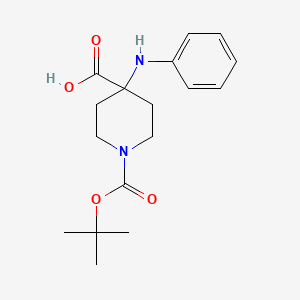
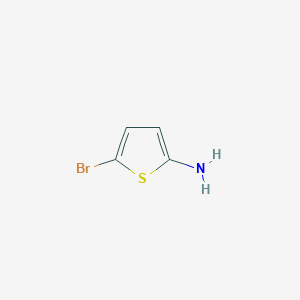
![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B3086558.png)
